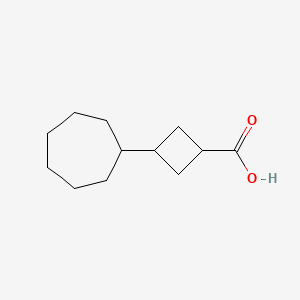
N,N-Dimethyl-2-(p-phenetidino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/TX1451730 is a chemical compound that has garnered attention due to its unique properties and applications in various fields. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/TX1451730 involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperatures and pressures. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of NIOSH/TX1451730 is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
NIOSH/TX1451730 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound, often under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions typically involve halogens or other nucleophiles, with conditions tailored to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound. Substitution reactions often result in the formation of new derivatives with altered chemical and physical properties.
Applications De Recherche Scientifique
NIOSH/TX1451730 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical compounds and materials.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: NIOSH/TX1451730 is investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: It finds applications in manufacturing processes, including the production of polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of NIOSH/TX1451730 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions are crucial for its effects in biological systems and its potential therapeutic applications.
Propriétés
Numéro CAS |
14982-35-5 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(4-ethoxyanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12-8-6-11(7-9-12)14-10(2)13(16)15(3)4/h6-10,14H,5H2,1-4H3 |
Clé InChI |
HAEYICNCTYVYPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


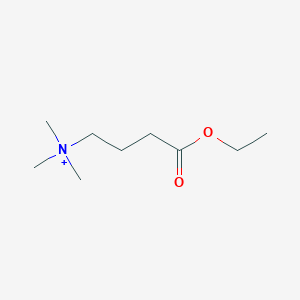

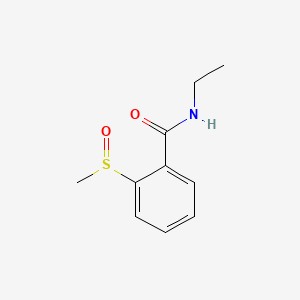
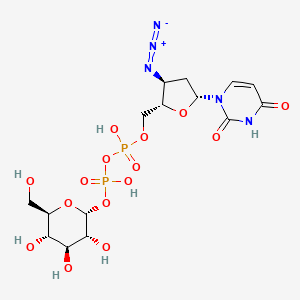
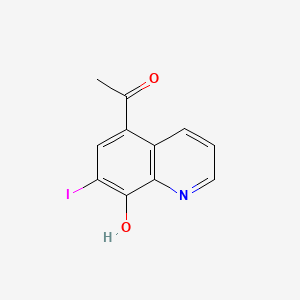
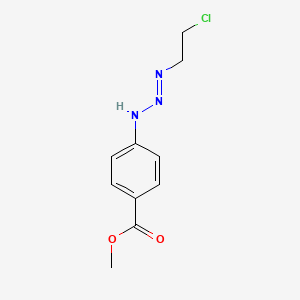
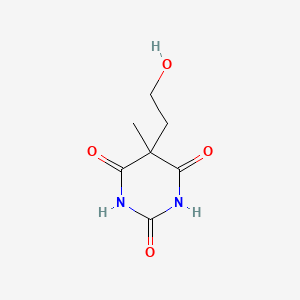
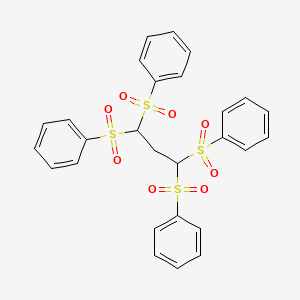

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
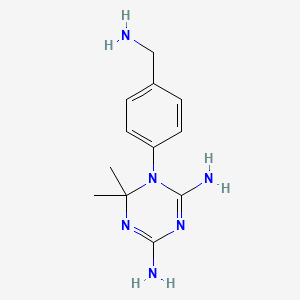
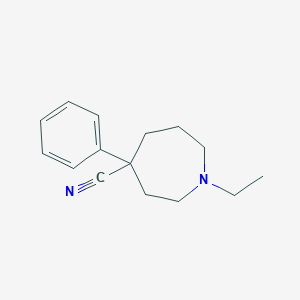
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
